2-Amino-4-(trifluorometil)piridina

Descripción general

Descripción

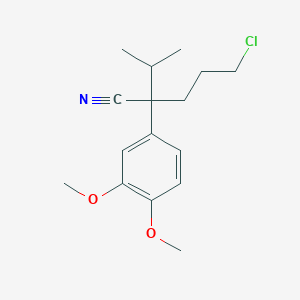

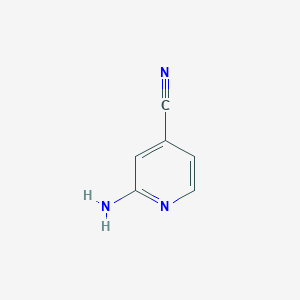

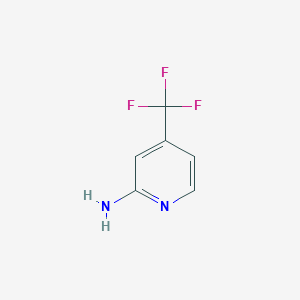

2-Amino-4-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C6H5F3N2 and its molecular weight is 162.11 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Amino-4-(trifluoromethyl)pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-4-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Agroquímicos

2-Amino-4-(trifluorometil)piridina: y sus derivados juegan un papel crucial en el desarrollo de agroquímicos. Se utilizan como motivos estructurales clave en los ingredientes activos que protegen los cultivos de las plagas . Por ejemplo, derivados como el fluazifop-butil, que fue el primero en introducirse en el mercado, han demostrado eficacia en el control de plagas debido a las propiedades fisicoquímicas únicas que imparte el grupo trifluorometil .

Farmacéuticos

En la industria farmacéutica, los derivados de This compound están involucrados en la síntesis de ingredientes farmacéuticos activos (API). Contribuyen a la creación de fármacos como el naporafenib, un inhibidor de RAF que se utiliza en el tratamiento de cánceres impulsados por RAF . El grupo trifluorometil mejora la actividad biológica de estos compuestos, lo que los hace valiosos en el desarrollo de fármacos.

Ciencia de Materiales

Este compuesto sirve como un bloque de construcción en la ciencia de materiales, particularmente en la síntesis de productos químicos orgánicos fluorados. Sus derivados se utilizan para desarrollar compuestos con propiedades biológicas únicas, que son cada vez más importantes en la creación de materiales funcionales .

Síntesis orgánica

This compound: se utiliza como catalizador en reacciones orgánicas, incluida la sustitución nucleófila, la oxidación y la reducción. Su eficiencia, selectividad y reutilización lo convierten en un catalizador valioso en la química sintética .

Química analítica

En la química analítica, This compound y sus derivados se utilizan como intermediarios y reactivos. Ayudan en varios análisis químicos y reacciones, contribuyendo al desarrollo de nuevos métodos analíticos .

Ciencia ambiental

Los derivados de This compound son significativos en la ciencia ambiental, particularmente en el estudio y desarrollo de pesticidas. Sus propiedades superiores de control de plagas, en comparación con los insecticidas tradicionales que contienen fenilo, los hacen esenciales en la gestión de la protección de cultivos y la sostenibilidad ambiental .

Mecanismo De Acción

Target of Action

2-Amino-4-(trifluoromethyl)pyridine primarily targets the respiratory system . It is also involved in the synthesis of active pharmaceutical ingredients (APIs), such as naporafenib , a RAF inhibitor used in the treatment of RAF-driven cancers .

Mode of Action

The compound interacts with its targets through a process known as amination reactions . This interaction results in changes at the molecular level, which can lead to various physiological effects.

Biochemical Pathways

It is known to be involved in the synthesis ofpyridine-based ligands to stabilize hypervalent iodine , which is applied in a wide range of synthetic transformations.

Result of Action

It is known to be used in the treatment of raf-driven cancers through the synthesis of naporafenib .

Safety and Hazards

Direcciones Futuras

The major use of “2-Amino-4-(trifluoromethyl)pyridine” derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

Análisis Bioquímico

Biochemical Properties

It is known that it can be used as a biological material or organic compound for life science related research

Cellular Effects

It is known that it can be used in life science related research

Molecular Mechanism

It is known that it can be used in life science related research

Temporal Effects in Laboratory Settings

It is known that it can be used in life science related research

Dosage Effects in Animal Models

It is known that it can be used in life science related research

Metabolic Pathways

It is known that it can be used in life science related research

Transport and Distribution

It is known that it can be used in life science related research

Subcellular Localization

It is known that it can be used in life science related research

Propiedades

IUPAC Name |

4-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2/c7-6(8,9)4-1-2-11-5(10)3-4/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWGBXAQMUBGGKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380861 | |

| Record name | 2-Amino-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106447-97-6 | |

| Record name | 2-Amino-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the hydrophilic ether in the synthesis of 2-amino-4-(trifluoromethyl)pyridine?

A1: The provided research papers [, ] highlight a novel method for synthesizing 2-amino-4-(trifluoromethyl)pyridine. This method involves reacting a dihalo-substituted pyridine precursor (containing either chlorine or bromine atoms) with ammonia in the presence of a hydrophilic ether. While the exact role of the hydrophilic ether isn't fully elucidated in the abstracts, its presence is crucial for the reaction to proceed. It is likely that the hydrophilic ether acts as a solvent, facilitating the interaction between the reactants and potentially stabilizing the reaction intermediates. Further investigation is needed to fully understand the mechanistic role of the hydrophilic ether in this specific reaction.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.